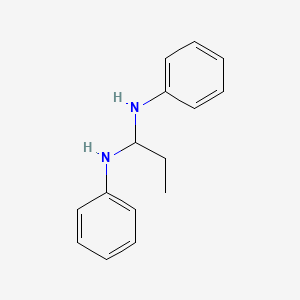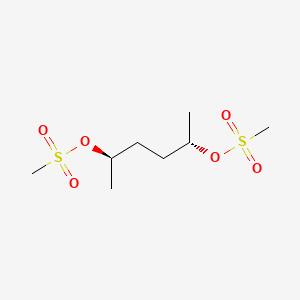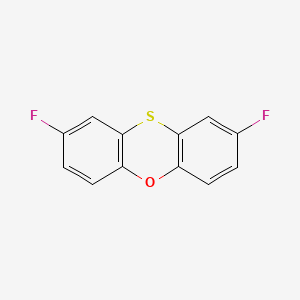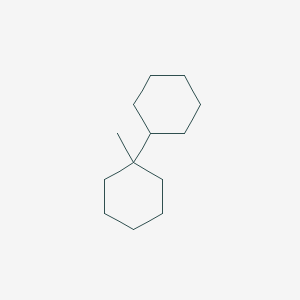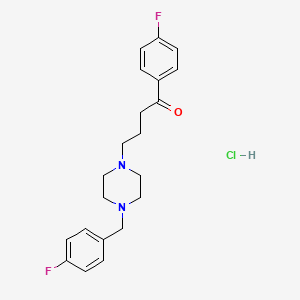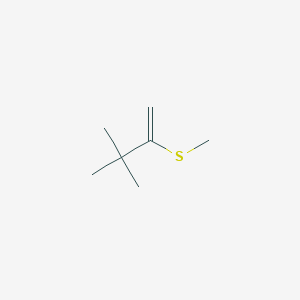![molecular formula C36H41N3O3 B14692286 [(3Z)-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate CAS No. 28625-76-5](/img/structure/B14692286.png)
[(3Z)-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3Z)-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate is a complex organic compound that features a combination of indole, hydrazone, and steroidal structures. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3Z)-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acylation: The indole derivative is then acylated using acetic anhydride to form the indole acetyl compound.
Hydrazone Formation: The indole acetyl compound reacts with hydrazine to form the hydrazone intermediate.
Steroidal Backbone Synthesis: The steroidal backbone is synthesized through a series of reactions, including aldol condensation and cyclization.
Coupling Reaction: The hydrazone intermediate is coupled with the steroidal backbone under basic conditions to form the final compound.
Benzoate Esterification: The final step involves esterification with benzoic acid to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and steroidal moieties.
Reduction: Reduction reactions can occur at the hydrazone linkage, converting it to a hydrazine derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole and steroidal moieties.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzoate esters.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Activity: The compound may exhibit biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific pathways.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of [(3Z)-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate likely involves interaction with specific molecular targets such as enzymes or receptors. The indole moiety may interact with tryptophan-binding proteins, while the steroidal backbone could modulate hormone receptors. The hydrazone linkage may also play a role in redox reactions within cells.
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds such as tryptophan and serotonin.
Hydrazones: Compounds like isoniazid and hydralazine.
Steroidal Compounds: Hormones such as testosterone and estradiol.
Uniqueness
The uniqueness of [(3Z)-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate lies in its combination of indole, hydrazone, and steroidal structures, which may confer unique biological activities and chemical reactivity.
Propiedades
Número CAS |
28625-76-5 |
|---|---|
Fórmula molecular |
C36H41N3O3 |
Peso molecular |
563.7 g/mol |
Nombre IUPAC |
[(3Z)-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate |
InChI |
InChI=1S/C36H41N3O3/c1-35-18-16-26(38-39-33(40)20-24-22-37-31-11-7-6-10-27(24)31)21-25(35)12-13-28-29-14-15-32(36(29,2)19-17-30(28)35)42-34(41)23-8-4-3-5-9-23/h3-11,21-22,28-30,32,37H,12-20H2,1-2H3,(H,39,40)/b38-26- |
Clave InChI |
CEUHHNMGEVILPT-HBAMXUDRSA-N |
SMILES isomérico |
CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=C/C(=N\NC(=O)CC6=CNC7=CC=CC=C76)/CCC35C |
SMILES canónico |
CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=CC(=NNC(=O)CC6=CNC7=CC=CC=C76)CCC35C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


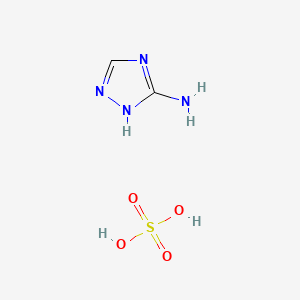
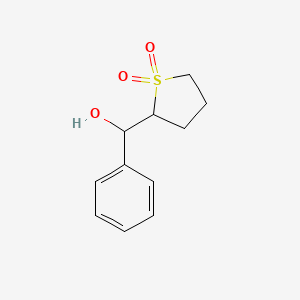
![3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14692211.png)
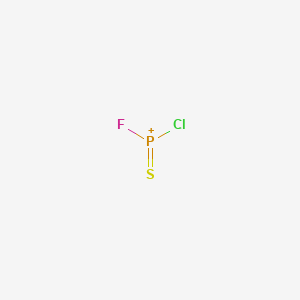
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride](/img/structure/B14692219.png)
